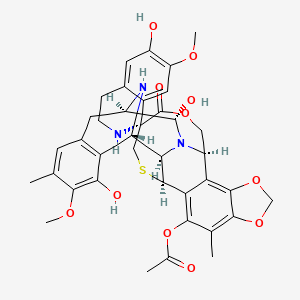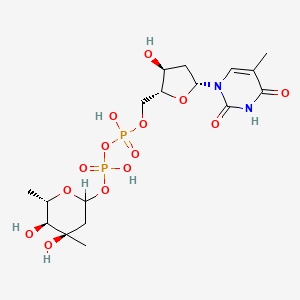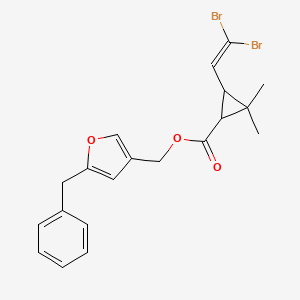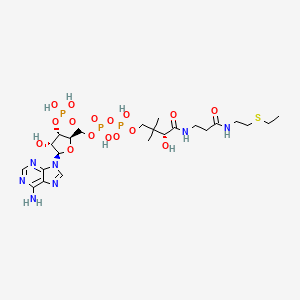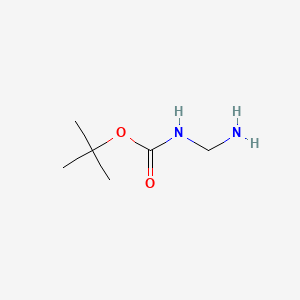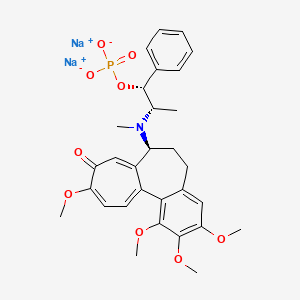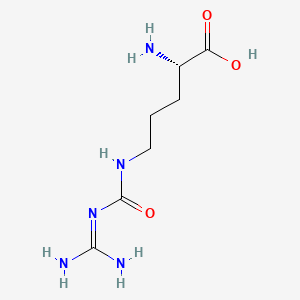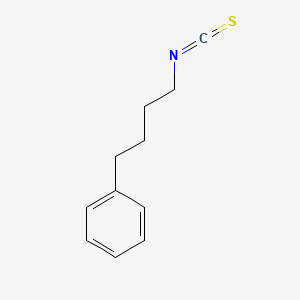
4-苯基丁基异硫氰酸酯
描述
4-Phenylbutyl isothiocyanate is an organic amino compound and a member of the benzenes class. Its chemical formula is C11H13NS , with a molecular weight of approximately 191.29 g/mol . This compound is characterized by its isothiocyanate functional group, which plays a crucial role in its biological and chemical properties.
Molecular Structure Analysis
The molecular structure of 4-Phenylbutyl isothiocyanate consists of a butyl chain (four carbon atoms) attached to a phenyl ring. The isothiocyanate group (-N=C=S) is linked to the butyl carbon. The compound’s 2D and 3D structures can be visualized using appropriate software tools .
科学研究应用
Antimicrobial Activity
PBITC: has been studied for its antimicrobial properties. Research indicates that it can be effective against certain human pathogens, including bacteria with resistant phenotypes . This suggests potential use as an alternative or supportive treatment to common antibiotics, especially in the face of rising antibiotic resistance.
Cancer Chemoprevention
Studies have shown that PBITC exhibits anticancer chemotherapeutic and chemopreventive activities. It induces caspase 3-dependent apoptosis and inhibits the development of pancreatic dysplasia and adenocarcinoma in animal models . Additionally, it has been found to decrease the number of already formed lung tumors, highlighting its potential as a chemopreventive agent .
Pharmacology
In pharmacological research, PBITC is recognized for its role in cancer chemo-prevention. It has been associated with the inhibition of cancer pathogenesis through various mechanisms, including metabolic activation and detoxification, inflammation modulation, angiogenesis, metastasis, and regulation of the epigenetic machinery .
Biochemistry
PBITC: is used as a synthetic intermediate in bioconjugate chemistry due to its reactivity and selectivity. It’s applied in the synthesis of various bioactive compounds, contributing to the development of new drugs and therapeutic agents .
Molecular Biology
In molecular biology, PBITC has been utilized to study its effects on human renal carcinoma cells. It inhibits cell proliferation and induces apoptosis, which may be beneficial in developing treatments for renal cell carcinoma .
Toxicology
Toxicological studies have explored the effects of PBITC on esophageal tumorigenesis. While some isothiocyanates have shown inhibitory effects on tumorigenesis, PBITC had a lesser effect, and longer-chain isothiocyanates actually enhanced tumorigenesis . This highlights the importance of chain length in the efficacy of isothiocyanates as inhibitors.
作用机制
Target of Action
Isothiocyanates (ITCs), including 4-Phenylbutyl isothiocyanate, are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . They are known to target a variety of cellular components, including cytochrome P450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, and cell cycle .
Mode of Action
ITCs interact with their targets to induce a range of changes. For instance, phenethyl isothiocyanate has been reported to modulate different mitochondrial proteins such as B-cell lymphoma-2, Bid, and Bax, leading to the release of cytochrome C in the cytoplasm, which is the intrinsic mechanism of apoptosis . It’s plausible that 4-Phenylbutyl isothiocyanate may have similar interactions with its targets.
Biochemical Pathways
ITCs can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
Inside the body, ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Result of Action
The molecular and cellular effects of ITCs’ action are diverse. They have been shown to be effective against the most important human pathogens, including bacteria with resistant phenotypes . In the context of cancer, ITCs cause release of cytochrome c from the inter-membranous space of mitochondria initiating the formation of apoptosome which leads to apoptosis by the intrinsic pathway .
Action Environment
The action, efficacy, and stability of 4-Phenylbutyl isothiocyanate can be influenced by various environmental factors. For instance, the synthesis of isothiocyanates has been carried out under the protection of nitrogen and mild condition . More information on the pharmacokinetics of ITCs is required in order to shed light on the organ-specificity of induction by these substances .
属性
IUPAC Name |
4-isothiocyanatobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBQOLFAKKAMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210463 | |
| Record name | 4-Phenylbutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutyl isothiocyanate | |
CAS RN |
61499-10-3 | |
| Record name | (4-Isothiocyanatobutyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61499-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbutyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061499103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbutyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isothiocyanato-4-phenylbutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038443 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




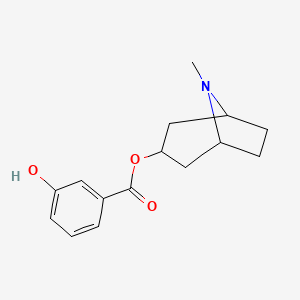
![N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine](/img/structure/B1205935.png)



